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Compound of Interest

Compound Name: Atto 565 NHS ester

cat. No.: B15136079

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atto 565 NHS ester, its
application in oligonucleotide conjugation, and detailed experimental protocols. This document
is intended to serve as a core resource for researchers and professionals in the fields of
molecular biology, diagnostics, and therapeutics who utilize fluorescently labeled
oligonucleotides.

Introduction to Atto 565 NHS Ester

Atto 565 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is
characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal
and photostability.[1][2][3] These properties make Atto 565 highly suitable for a range of
sensitive applications, including single-molecule detection, high-resolution microscopy (such as
PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization
(FISH).[1][3][4][5][6] The N-hydroxysuccinimide (NHS) ester functional group allows for the
straightforward and efficient labeling of biomolecules containing primary amino groups, such as
amino-modified oligonucleotides, peptides, and proteins.[7][8][9] The reaction between the
NHS ester and an amino group forms a stable amide bond.[7][8]

Properties of Atto 565 NHS Ester

The key spectral and physical properties of Atto 565 are summarized in the table below. This
data is essential for designing experiments, selecting appropriate filter sets for fluorescence
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microscopy, and performing quantitative analysis.

Property Value Reference
Excitation Maximum (Aabs) 564 nm [1][10]
Emission Maximum (Afl) 590 nm [1][10]
Molar Extinction Coefficient
1.2x10°M-1cm- [1][10]
(emax)
Fluorescence Quantum Yield
90% [1][10]
(nfl)
Fluorescence Lifetime (tfl) 4.0 ns [1][10]
Molecular Weight (MW) 708 g/mol [1119]
- Soluble in DMF, DMSO,
Solubility [1][10]
ethanol, methanol
N Store at -20°C, protected from
Storage Conditions [1][10]

light and moisture

Experimental Protocol: Oligonucleotide Conjugation
with Atto 565 NHS Ester

This section provides a detailed protocol for the conjugation of Atto 565 NHS ester to an

amino-modified oligonucleotide.

Materials

o Amino-modified oligonucleotide

Atto 565 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

0.2 M Carbonate buffer (pH 8.0-9.0)

Purification system (e.g., Gel filtration column, Reverse-Phase HPLC)
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Reagent Preparation

o Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in
0.2 M carbonate buffer (pH 8-9). For example, dissolve 5 nmol of the oligonucleotide in 50 pl
of the buffer.[1]

o Atto 565 NHS Ester Stock Solution: Immediately before use, prepare a 5 mg/ml solution of
Atto 565 NHS ester in anhydrous DMF or DMSO.[1] It is crucial to use an amine-free
solvent to prevent hydrolysis of the NHS ester.[11]

Conjugation Reaction

» Combine the oligonucleotide solution and the Atto 565 NHS ester solution. A typical starting
point is to add approximately 30 pl of the label solution to 50 pl of the oligonucleotide
solution.[1] The optimal molar ratio of dye to oligonucleotide may need to be determined
empirically.

 Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.[1] For
longer reaction times, it is recommended to lower the pH to 7.0-7.5 to minimize hydrolysis of
the NHS ester.[1] For some applications, an incubation time of up to 18 hours at room
temperature may be necessary for the reaction to be completed.[12][13]

e The optimal pH for the NHS ester coupling reaction is between 8.0 and 9.0, as the amino
group needs to be unprotonated to be reactive.[7][8][11]

Purification of the Labeled Oligonucleotide

It is essential to remove the unconjugated dye from the labeled oligonucleotide. Common
purification methods include:

o Gel Filtration Chromatography: This method separates molecules based on size. The larger,
labeled oligonucleotide will elute before the smaller, free dye.[1]

o Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique
separates molecules based on hydrophobicity. The hydrophobicity of the Atto 565 dye allows
for the separation of the labeled oligonucleotide from the unlabeled oligonucleotide and the
free dye.[3]
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» Butanol Extraction: For hydrophobic dyes like Atto 565, an extraction with water-saturated
butanol can be an effective method to remove the free dye, which will partition into the
organic phase, while the hydrophilic DNA remains in the aqueous phase.[14]

Storage of the Conjugate

Store the purified, labeled oligonucleotide at -20°C and protect it from light.[1][12] For long-term
storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.[1][12]

Experimental Workflow and Signaling Pathway
Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental
workflow for oligonucleotide conjugation and a relevant biological signaling pathway where Atto

565-labeled oligonucleotides can be applied.
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Caption: Workflow for the conjugation of Atto 565 NHS ester to an amino-modified

oligonucleotide.
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Caption: Signaling pathway for Drosophila anterior-posterior axis formation, a process studied

using fluorescently labeled mRNA probes.
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Application Example: Fluorescence In Situ
Hybridization (FISH)

Atto 565-labeled oligonucleotides are frequently used as probes in FISH experiments to
visualize the subcellular localization of specific mMRNA molecules.[3][15] This technique is
crucial for understanding the spatial and temporal regulation of gene expression.

A classic example of the importance of mMRNA localization is in the development of the fruit fly,
Drosophila melanogaster. The establishment of the anterior-posterior body axis is dependent
on the precise localization of maternal mRNAs, such as gurken and oskar, within the oocyte.[8]
[10]

» gurken mRNA: This mRNA is localized to the anterior-dorsal corner of the oocyte.[2][11] Its
localized translation produces Gurken protein, a signaling molecule that specifies the dorsal
fate of the overlying follicle cells.[3][11]

o oskar mRNA: Conversely, oskar mRNA is transported to the posterior pole of the oocyte.[1]
[7][10] The subsequent translation of Oskar protein at this location is essential for the
formation of the pole plasm, which contains the determinants for the germ cells and the
abdomen of the future embryo.[7][12]

The use of Atto 565-labeled oligonucleotide probes allows researchers to visualize the dynamic
process of gurken and oskar mRNA localization, providing insights into the molecular
machinery that governs embryonic patterning.

Conclusion

Atto 565 NHS ester is a versatile and robust fluorescent label for oligonucleotides. Its excellent
photophysical properties make it an ideal choice for a wide range of applications that require
high sensitivity and resolution. The straightforward conjugation chemistry and the availability of
reliable purification methods enable the routine production of high-quality fluorescent probes for
advanced molecular biology research and the development of novel diagnostic and therapeutic
tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15136079?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

